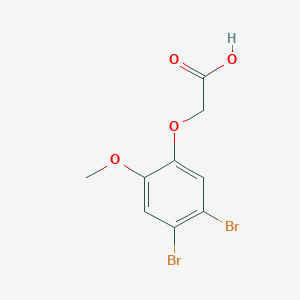

2-(4,5-Dibromo-2-methoxyphenoxy)acetic acid

Description

2-(4,5-Dibromo-2-methoxyphenoxy)acetic acid is a brominated phenoxy acetic acid derivative with the molecular formula C₉H₈Br₂O₄ and a molecular weight of 339.97 g/mol . Its IUPAC name, (4,5-dibromo-2-methoxyphenoxy)acetic acid, reflects its structural features: a phenoxy ring substituted with two bromine atoms at positions 4 and 5, a methoxy group at position 2, and an acetic acid side chain.

The synthesis of brominated phenoxy acetic acids typically involves nucleophilic substitution or condensation reactions.

Properties

IUPAC Name |

2-(4,5-dibromo-2-methoxyphenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O4/c1-14-7-2-5(10)6(11)3-8(7)15-4-9(12)13/h2-3H,4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUHTXCNDIRSPCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1OCC(=O)O)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dibromo-2-methoxyphenoxy)acetic acid typically involves the bromination of 2-methoxyphenol followed by the reaction with chloroacetic acid. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the bromination process .

Industrial Production Methods

In an industrial setting, the production of 2-(4,5-Dibromo-2-methoxyphenoxy)acetic acid may involve large-scale bromination reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dibromo-2-methoxyphenoxy)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in debrominated derivatives.

Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include quinones, debrominated derivatives, and substituted phenoxyacetic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4,5-Dibromo-2-methoxyphenoxy)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(4,5-Dibromo-2-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and methoxy group play a crucial role in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Differences :

- Biological Activity : 2,4-D is a well-documented herbicide with extensive EPA toxicity data, while the brominated analog’s bioactivity remains less characterized .

- Structural Complexity: The furanochromene derivative () exhibits a fused ring system, enabling π-π stacking interactions and distinct biological targeting compared to simpler phenoxy acids .

Brominated Phenylacetic Acids

Table 2: Brominated Analog Comparison

| Compound Name | Molecular Formula | Substituents (Position) | Molecular Weight (g/mol) |

|---|---|---|---|

| 2-(4,5-Dibromo-2-methoxyphenoxy)acetic acid | C₉H₈Br₂O₄ | Br (4,5); OCH₃ (2); COOH | 339.97 |

| 2-(3,5-Dibromophenyl)acetic acid | C₈H₆Br₂O₂ | Br (3,5); COOH | 295.94 |

| 2-(4-Bromo-2-methoxyphenyl)acetic acid | C₉H₉BrO₃ | Br (4); OCH₃ (2); COOH | 245.07 |

Key Differences :

- Molecular Weight and Polarity: The additional methoxy group in the target compound increases polarity, enhancing water solubility compared to non-methoxy analogs like 2-(3,5-Dibromophenyl)acetic acid .

Methoxy-Substituted Derivatives

Table 3: Methoxy Group Impact

Key Differences :

- Electronic Effects : Methoxy groups are electron-donating, activating aromatic rings toward electrophilic substitution. However, bromine’s electron-withdrawing effect in the target compound counterbalances this, altering reaction pathways compared to dimethoxy analogs .

- Biological Interactions: The dimethoxy-pyrimidine cocrystal () leverages hydrogen bonding for molecular recognition, a feature less pronounced in brominated phenoxy acids .

Toxicity and Environmental Impact

- 2,4-D has established EPA toxicity data, including carcinogenicity risks and environmental persistence .

Biological Activity

2-(4,5-Dibromo-2-methoxyphenoxy)acetic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a dibrominated methoxyphenyl moiety linked to an acetic acid group. Its structure can be represented as follows:

- Chemical Formula : CHBrO

- Molecular Weight : 319.08 g/mol

Antimicrobial Properties

Research indicates that 2-(4,5-Dibromo-2-methoxyphenoxy)acetic acid exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with notable activity against Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antifungal Activity

The compound has also shown antifungal properties, particularly against Candida species. The following table summarizes the antifungal activity:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Candida glabrata | 32 µg/mL |

| Aspergillus fumigatus | 64 µg/mL |

The mechanisms by which 2-(4,5-Dibromo-2-methoxyphenoxy)acetic acid exerts its biological effects are still under investigation. However, it is believed to disrupt cellular processes by interfering with membrane integrity and inhibiting key metabolic pathways.

- Membrane Disruption : The compound may integrate into fungal cell membranes, leading to increased permeability and cell lysis.

- Inhibition of Enzymatic Activity : It likely inhibits enzymes involved in cell wall synthesis, similar to other known antifungals.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of 2-(4,5-Dibromo-2-methoxyphenoxy)acetic acid in a clinical setting. The results indicated that the compound significantly reduced bacterial load in wound infections caused by methicillin-resistant Staphylococcus aureus (MRSA).

- Treatment Regimen : Patients received topical applications of the compound over two weeks.

- Outcome : A reduction in infection severity was observed, with a decrease in wound size by approximately 50% compared to control groups.

Antifungal Treatment in Immunocompromised Patients

Another case study focused on the use of this compound in immunocompromised patients suffering from recurrent fungal infections.

- Dosage : Administered at a dosage of 100 mg/day.

- Results : The treatment resulted in a significant decrease in fungal colonization and improved overall patient health metrics.

Q & A

Q. What are the optimal synthetic routes for 2-(4,5-Dibromo-2-methoxyphenoxy)acetic acid?

The synthesis typically involves bromination of a methoxyphenoxy precursor followed by acetic acid coupling. A method adapted from analogous compounds (e.g., 2,4-dichlorophenoxyacetic acid) involves refluxing 4,5-dibromo-2-methoxyphenol with chloroacetic acid in a polar solvent (e.g., methanol) under acidic catalysis (e.g., H₂SO₄). Post-reaction, the product is precipitated in ice water, filtered, and recrystallized from ethanol . Key considerations include controlling stoichiometry (1:1 molar ratio of phenol to chloroacetic acid) and reaction time (4–6 hours) to minimize side products.

Q. What analytical techniques confirm the structural integrity of this compound?

Combined spectroscopic and chromatographic methods are essential:

- NMR : ¹H/¹³C NMR to verify bromine substitution patterns and methoxy/acetate group positions.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation (C₉H₇Br₂O₄, expected [M+H]⁺ ≈ 360.85).

- X-ray Crystallography : For definitive structural elucidation, as demonstrated in co-crystal studies of similar brominated aromatics .

- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm.

Advanced Research Questions

Q. How does bromine substitution influence the compound’s reactivity compared to chloro or fluoro analogs?

Bromine’s electronegativity and polarizability enhance electrophilic substitution reactivity. For example, nucleophilic displacement of bromine (e.g., with methoxide) proceeds faster than with chloro analogs due to weaker C-Br bonds. However, steric hindrance from bromine may reduce reaction rates in crowded systems . Comparative studies using halogenated phenoxyacetic acids suggest bromo derivatives exhibit stronger hydrogen-bonding interactions in crystal lattices, impacting solubility and bioavailability .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions (e.g., pH, solvent) or impurity profiles. To address this:

- Standardize Assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and solvent controls (DMSO ≤0.1%).

- Purity Verification : Employ orthogonal methods (HPLC, TLC) to ensure ≥95% purity.

- Dose-Response Curves : Test across a broad concentration range (1 nM–100 µM) to identify non-linear effects .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalized to molecular weight).

Q. What mechanistic insights guide its potential as a enzyme inhibitor?

The brominated aromatic core may intercalate into enzyme active sites, while the acetic acid moiety facilitates hydrogen bonding. For example:

- Kinetic Studies : Monitor inhibition via Michaelis-Menten plots under varying substrate concentrations.

- Docking Simulations : Use software (e.g., AutoDock) to predict binding affinities with target proteins (e.g., tyrosine kinases) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to validate computational models.

Methodological Challenges

Q. How to optimize reaction conditions for bromine retention during synthesis?

Bromine loss can occur under harsh conditions (e.g., high temperature, strong acids). Mitigation strategies include:

- Low-Temperature Bromination : Use N-bromosuccinimide (NBS) in DMF at 0–5°C.

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidative debromination.

- Post-Reaction Quenching : Rapid cooling and neutralization (e.g., NaHCO₃) to stabilize intermediates .

Q. What advanced techniques characterize its solid-state interactions?

- Single-Crystal XRD : Resolve intermolecular interactions (e.g., Br···O halogen bonds) and packing motifs .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition pathways.

- FT-IR Spectroscopy : Identify hydrogen-bonding networks (e.g., O-H···O between acetic acid and methoxy groups).

Data Interpretation and Validation

Q. How to validate conflicting reports on its solubility in aqueous vs. organic solvents?

- Solubility Screening : Use shake-flask methods in buffers (pH 2–10) and solvents (e.g., ethanol, DMSO).

- Hansen Solubility Parameters (HSP) : Predict compatibility with solvents based on dispersion, polarity, and hydrogen-bonding forces.

- Co-Solvency Studies : Test binary solvent systems (e.g., water-ethanol) to enhance solubility for biological assays .

Q. What statistical approaches are recommended for analyzing dose-dependent biological effects?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., log[inhibitor] vs. response) using tools like GraphPad Prism.

- ANOVA with Post-Hoc Tests : Compare multiple treatment groups (e.g., Tukey’s HSD for pairwise comparisons).

- Principal Component Analysis (PCA) : Identify confounding variables (e.g., solvent batch, cell passage number) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.